DCP-Rho1

Description

Properties

IUPAC Name |

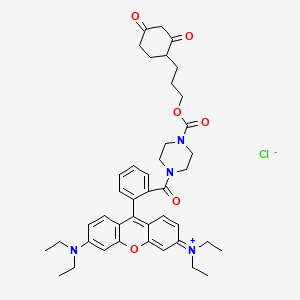

[6-(diethylamino)-9-[2-[4-[3-(2,4-dioxocyclohexyl)propoxycarbonyl]piperazine-1-carbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N4O6.ClH/c1-5-43(6-2)30-16-19-35-38(26-30)52-39-27-31(44(7-3)8-4)17-20-36(39)40(35)33-13-9-10-14-34(33)41(49)45-21-23-46(24-22-45)42(50)51-25-11-12-29-15-18-32(47)28-37(29)48;/h9-10,13-14,16-17,19-20,26-27,29H,5-8,11-12,15,18,21-25,28H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLZVTHQGGHUNF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)OCCCC6CCC(=O)CC6=O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DCP-Rho1: A Fluorescent Probe for Detecting Protein Sulfenylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DCP-Rho1, a rhodamine-based fluorescent probe designed for the specific detection of cysteine sulfenic acid (SOH), a key oxidative post-translational modification involved in cellular signaling.

Introduction to this compound

This compound is a specialized chemical probe that enables the visualization of protein S-sulfenylation in living cells and tissues.[1] This modification, the oxidation of a cysteine thiol to a sulfenic acid, is often a transient and low-abundance event, making its detection challenging. This compound addresses this by reacting specifically with the sulfenic acid moiety, leading to the covalent labeling of the modified protein with a fluorescent rhodamine tag. This allows for the sensitive and spatiotemporal tracking of protein oxidation in response to various stimuli, particularly reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[2]

The probe is cell-permeable, allowing for the in situ labeling of sulfenic acid-containing proteins in live cells prior to cell lysis and analysis.[3] Its application is pivotal in understanding the "sulfenome," the entire set of proteins that undergo this modification, and its role in redox-regulated signaling pathways.

Chemical Structure and Properties

This compound is characterized by a rhodamine fluorophore linked to a dimedone-like reactive moiety. The dimedone group is what confers its specificity for sulfenic acids.

Chemical Structure of this compound

Caption: Conceptual diagram of this compound's functional domains.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Formal Name | 3,6-bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride | [1] |

| CAS Number | 1001575-98-9 | [1] |

| Molecular Formula | C₄₂H₅₁N₄O₆ • Cl | [1] |

| Formula Weight | 743.3 g/mol | [1] |

| Excitation Maximum (λex) | 560 nm | [1] |

| Emission Maximum (λem) | 581 nm | [1] |

| Purity | ≥98% | [1] |

| Solubility (DMF) | 30 mg/mL | [1] |

| Solubility (DMSO) | 30 mg/mL | [1] |

| Solubility (Ethanol) | 5 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Signaling Pathway and Mechanism of Action

This compound is employed to study signaling pathways where protein function is modulated by oxidative stress. A primary mechanism is the oxidation of cysteine residues by H₂O₂, a key second messenger in many cellular processes.

Detection of Protein Sulfenylation by this compound

Caption: Signaling pathway for this compound detection of sulfenylated proteins.

Experimental Protocols

The following are generalized protocols for the use of this compound in the detection of protein sulfenylation in cultured cells. Optimization may be required for specific cell types and experimental conditions.

In Situ Labeling of Sulfenic Acids in Live Cells

This protocol is adapted for the direct labeling of proteins within intact cells.

Materials:

-

Cultured cells of interest grown to 60-90% confluency

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters for rhodamine

Procedure:

-

Cell Culture: Grow cells in the desired format (e.g., chamber slides, glass-bottom dishes) to the appropriate confluency.

-

Probe Preparation: Prepare a working solution of this compound in cell culture medium. A final concentration of 100 µM is a common starting point, but this should be optimized.

-

Cell Treatment: If investigating the effect of a stimulant, treat the cells as required.

-

Labeling: Replace the cell culture medium with the medium containing this compound. Incubate for 30-60 minutes at 37°C.

-

Washing: After incubation, remove the this compound containing medium and wash the cells three times with warm PBS to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for rhodamine (e.g., excitation ~560 nm, emission ~580 nm).

Labeling of Sulfenic Acids at the Time of Cell Lysis

This protocol is designed to label sulfenic acids immediately upon cell disruption to minimize post-lysis oxidation artifacts.

Materials:

-

Cultured cells

-

Lysis buffer (e.g., containing non-ionic detergents, protease inhibitors, and 1 mM this compound)

-

PBS

-

Apparatus for cell lysis (e.g., sonicator, homogenizer)

Procedure:

-

Cell Harvesting: Wash cells with cold PBS and collect them.

-

Lysis and Labeling: Resuspend the cell pellet in the lysis buffer containing this compound. Lyse the cells using the chosen method on ice. The presence of the probe during lysis ensures the immediate labeling of any exposed sulfenic acids.

-

Clarification: Centrifuge the lysate to remove cellular debris.

-

Downstream Analysis: The resulting protein lysate containing labeled proteins can be used for various downstream applications, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification if a biotinylated analogue of the probe is used.

Experimental Workflow

The general workflow for a typical experiment using this compound for fluorescence microscopy is outlined below.

Caption: General experimental workflow for using this compound.

Conclusion

This compound is a powerful tool for the investigation of redox signaling pathways. Its ability to specifically and fluorescently label sulfenic acid-modified proteins in situ provides researchers with a method to visualize and quantify this important post-translational modification. The protocols and information provided in this guide serve as a starting point for the successful application of this compound in a research setting.

References

- 1. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to DCP-Rho1: Mechanism and Application in Detecting Protein Sulfenylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protein Sulfenylation

In the landscape of post-translational modifications (PTMs), the reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a critical mechanism in cellular signaling.[1] This modification, termed S-sulfenylation, is a primary consequence of reactive oxygen species (ROS) acting as second messengers.[2] Unlike irreversible oxidation products, the transient nature of sulfenic acid allows it to function as a redox switch, modulating protein activity, localization, and interaction networks.[3][4] Given its role in pathways governing cell proliferation, migration, and apoptosis, the ability to detect sulfenylated proteins is paramount for understanding disease pathology and developing novel therapeutics. This guide provides an in-depth overview of DCP-Rho1, a fluorescent chemical probe designed for the specific detection of protein sulfenic acids in living cells.

The this compound Probe: Design and Mechanism of Action

This compound is a cell-permeable fluorescent probe engineered for the specific, covalent trapping of protein sulfenic acids.[4][5] Its design features two key components:

-

A Dimedone-Based Warhead: The core of the probe's reactivity lies in a 1,3-cyclohexanedione (B196179) moiety, an analogue of dimedone. This cyclic dicarbonyl structure serves as a potent C-nucleophile that selectively attacks the electrophilic sulfur atom of a sulfenic acid.

-

A Rhodamine Fluorophore: The dimedone warhead is conjugated to a rhodamine B derivative, a bright and photostable fluorophore. This allows for the direct visualization of labeled proteins using standard fluorescence microscopy techniques.

The mechanism of action is a chemoselective and covalent reaction. The probe, being unreactive with reduced thiols or other more stable cysteine oxidation states, specifically targets the transient Cys-SOH.[5] Upon reaction, it forms a stable thioether bond, effectively "trapping" the modification and tagging the protein with a fluorescent rhodamine molecule.

Quantitative Profile of this compound

The efficacy of a chemical probe is defined by its sensitivity, selectivity, and reaction kinetics. This compound is built upon the highly selective dimedone core, which has been extensively characterized. The data below is compiled from studies on this compound and related dimedone-based probes.

| Parameter | Value / Observation | Source(s) |

| Excitation Max (λex) | 560 nm | [6] |

| Emission Max (λem) | 581 nm | [6] |

| Selectivity | Highly selective for sulfenic acid (Cys-SOH). No reactivity observed with reduced thiols (Cys-SH), disulfides, S-nitrosothiols, sulfinic acids (Cys-SO2H), or sulfonic acids (Cys-SO3H) under aqueous conditions. | [5] |

| Cross-Reactivity | Negligible cross-reactivity with common biological electrophiles such as aldehydes, disulfides, and hydrogen peroxide at physiological concentrations. | |

| Reaction Kinetics | The second-order rate constant for dimedone with a model sulfenic acid is ~11.8 M⁻¹s⁻¹. The rhodamine tag in this compound increases reactivity approximately 3-fold compared to untagged dimedone. The overall rate is highly dependent on the protein microenvironment of the target sulfenic acid. | [6] |

| pH Dependence | The fluorescence signal of this compound is independent of pH in the physiologically relevant range (6.8-7.7). | [6] |

| Cell Permeability | Yes | [4][5] |

Application in Studying the RhoA Signaling Pathway

The probe's name, DCP-Rho1 , suggests a utility in studying the Rho family of small GTPases, particularly RhoA. RhoA is a central regulator of the actin cytoskeleton, controlling processes like cell contraction, migration, and adhesion.[7][8] Recent evidence has established that RhoA activity can be directly modulated by ROS through the oxidation of critical cysteine residues.

Specifically, cysteines at positions 16 and 20 within the phosphoryl binding loop of RhoA have been identified as a redox-sensitive motif.[7][8] Oxidation of these residues by ROS, which would proceed via a sulfenic acid intermediate, leads to the direct activation of RhoA, independent of canonical regulation by Guanine Nucleotide Exchange Factors (GEFs).[7][8][9][10] This activation results in downstream signaling, including the formation of actin stress fibers.

Furthermore, signaling cascades that activate RhoA are themselves subject to redox regulation. For instance, Src family kinases (SFKs), which can act upstream to promote RhoA activation, are activated by the direct sulfenylation of their own cysteine residues in response to ROS.[11][12][13] this compound is therefore a valuable tool to visualize the initial sulfenylation events on RhoA or its upstream regulators like Src, providing spatial and temporal information on how ROS-mediated signals are integrated into this critical pathway.

Experimental Protocols

General Materials and Reagents

-

This compound (commercially available)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Appropriate cell culture medium (e.g., DMEM), serum, and supplements

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)

-

Cells of interest cultured on glass-bottom dishes or coverslips suitable for microscopy

-

Oxidative stress inducer (e.g., H₂O₂, menadione) or specific agonist (e.g., growth factor)

-

Fluorescence microscope with appropriate filter sets for rhodamine (e.g., Ex: 560/20 nm, Em: 610/40 nm)

Protocol: Live-Cell Imaging of Protein Sulfenylation

This protocol provides a general guideline. Optimal probe concentration and incubation times should be determined empirically for each cell type and experimental condition to maximize signal-to-noise and minimize potential toxicity.

Workflow Overview:

Step-by-Step Procedure:

-

Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment. Allow cells to adhere and recover overnight.

-

Labeling and Treatment:

-

On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

-

Dilute the this compound stock solution directly into the cell culture medium to a final concentration of 50-100 µM. (Note: This concentration is a starting point and should be optimized).

-

Incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C.

-

For detecting induced sulfenylation: During the final 5-15 minutes of the this compound incubation, add the desired oxidative stimulus (e.g., 100 µM H₂O₂) or signaling agonist to the medium.

-

-

Washing:

-

Gently aspirate the probe- and stimulus-containing medium.

-

Wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove excess probe.

-

After the final wash, add fresh, pre-warmed live-cell imaging medium to the dish.

-

-

Imaging:

-

Immediately transfer the dish to a pre-warmed (37°C) and humidified microscope stage incubator.

-

Locate the cells of interest using brightfield or DIC optics.

-

Acquire fluorescence images using a rhodamine-compatible filter set. Minimize light exposure to reduce phototoxicity and photobleaching.

-

-

Data Analysis:

-

Quantify the fluorescence intensity per cell or within specific subcellular regions using image analysis software (e.g., ImageJ/Fiji).

-

Compare the fluorescence intensity between control and treated groups to determine the relative change in protein sulfenylation.

-

Conclusion

This compound is a powerful and specific tool for the real-time visualization of protein sulfenylation in living cells. Its robust chemical design, based on the selective reactivity of the dimedone moiety, allows for the confident detection of this transient and critical redox modification. For researchers in cell signaling and drug development, this compound provides a means to directly investigate the role of ROS-mediated protein oxidation in pathways such as RhoA signaling, offering new insights into the molecular mechanisms of health and disease.

References

- 1. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Direct Activation of RhoA by Reactive Oxygen Species Requires a Redox-Sensitive Motif | PLOS One [journals.plos.org]

- 8. Direct Activation of RhoA by Reactive Oxygen Species Requires a Redox-Sensitive Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho GTPases, oxidation, and cell redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct activation of RhoA by reactive oxygen species requires a redox-sensitive motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct cysteine sulfenylation drives activation of the Src kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct cysteine sulfenylation drives activation of the Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ROS-dependent activation of RhoA/Rho-kinase in pulmonary artery: Role of Src-family kinases and ARHGEF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of protein sulfenylation in redox signaling

An In-depth Technical Guide to the Role of Protein Sulfenylation in Redox Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible oxidation of cysteine residues to sulfenic acid, a process known as protein sulfenylation, has emerged as a critical post-translational modification in redox signaling.[1][2][3] This modification, once considered a mere consequence of oxidative stress, is now recognized as a highly regulated and dynamic mechanism, akin to phosphorylation, that controls a wide array of cellular processes.[4][5] Dysregulation of protein sulfenylation is implicated in the pathophysiology of numerous human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making it a promising area for therapeutic intervention.[6][7][8] This technical guide provides a comprehensive overview of the core principles of protein sulfenylation, from its fundamental chemistry to its role in complex signaling networks. We delve into the detailed experimental protocols used to detect and quantify this transient modification and present key quantitative data. Furthermore, we illustrate the intricate signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Chemical Biology of Protein Sulfenylation

At the heart of redox signaling lies the unique reactivity of the cysteine thiol side chain.[1] Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can oxidize the cysteine thiol (R-SH) to a sulfenic acid (R-SOH).[1][9][10] This initial oxidation product is metastable and can undergo several subsequent reactions, dictating its functional outcome.[9][11]

-

Reversibility: The sulfenic acid can be reduced back to a thiol by cellular reductants like thioredoxin, making it a reversible switch.[5]

-

Disulfide Bond Formation: It can react with another thiol to form a disulfide bond (R-S-S-R'), a common mechanism for altering protein structure and function.[1][9]

-

Sulfenamide (B3320178) Formation: Reaction with a backbone amide can form a cyclic sulfenamide, as observed in Protein Tyrosine Phosphatase 1B (PTP1B), which serves to protect the cysteine from further oxidation.[1][12][13]

-

Irreversible Oxidation: Under conditions of high oxidative stress, the sulfenic acid can be further oxidized to sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H), which are generally considered irreversible modifications.[1][9][14]

The specific fate of the sulfenic acid is dictated by the local protein microenvironment and the cellular redox state.[15][16]

Key Signaling Pathways Regulated by Protein Sulfenylation

Protein sulfenylation plays a pivotal role in modulating the activity of key signaling proteins, thereby influencing a multitude of cellular functions.

Epidermal Growth Factor Receptor (EGFR) Signaling

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers the production of intracellular H₂O₂.[4][17] This H₂O₂ then mediates the sulfenylation of specific cysteine residues on EGFR and other downstream signaling proteins. A critical cysteine residue in the EGFR kinase domain (Cys797) is a direct target of H₂O₂-mediated sulfenylation, and this modification enhances the receptor's kinase activity, creating a positive feedback loop in EGFR signaling.[1][4][18][19]

Figure 1: EGFR signaling pathway modulated by protein sulfenylation.

Protein Tyrosine Phosphatases (PTPs)

PTPs are a family of enzymes that counteract the activity of protein tyrosine kinases and are crucial for maintaining the balance of tyrosine phosphorylation-dependent signaling.[12][20] The catalytic cysteine in the active site of PTPs is highly susceptible to oxidation.[12] H₂O₂-mediated sulfenylation of this cysteine leads to the reversible inactivation of PTPs.[20][21] This inactivation is a key event in many signaling pathways, as it allows for a sustained phosphorylation signal.[22] The sulfenic acid in PTPs can be further stabilized by forming an intramolecular sulfenamide or disulfide bond, protecting it from irreversible oxidation.[13][21][23]

Figure 2: Reversible inactivation of PTPs via sulfenylation.

Experimental Methodologies for Studying Protein Sulfenylation

The inherent instability of sulfenic acid presents a significant challenge for its detection and analysis.[24] A variety of chemical biology tools and mass spectrometry-based approaches have been developed to overcome this hurdle.[1][2][25]

Dimedone-Based Chemical Probes

Dimedone and its derivatives are highly selective reagents that react with sulfenic acids to form a stable thioether conjugate.[1][24] These probes can be tagged with functional groups, such as an alkyne or biotin (B1667282), to allow for subsequent enrichment and identification of sulfenylated proteins.[24][26] The cell-permeable probe DYn-2, an alkyne-tagged dimedone analog, has been widely used for the in situ labeling and proteomic analysis of protein sulfenylation.[1][4][18]

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is a powerful tool for the site-specific identification and quantification of protein sulfenylation.[25][27] A common workflow, often referred to as "Sulfenomics," involves the following steps:

-

In situ labeling: Cells are treated with a dimedone-based probe (e.g., DYn-2) to covalently tag sulfenylated proteins.[24][28]

-

Cell lysis and protein digestion: Proteins are extracted and digested into peptides.

-

Click chemistry: The alkyne-tagged peptides are conjugated to a biotin-azide reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[24][28]

-

Enrichment: Biotinylated peptides are enriched using streptavidin affinity chromatography.[24][28]

-

LC-MS/MS analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of sulfenylation.[24][28]

Quantitative analysis can be achieved using isotopic labeling strategies, such as the "SulfenQ" method, which employs light and heavy isotopic versions of the dimedone probe to compare sulfenylation levels between different experimental conditions.[19][24]

Figure 3: General workflow for the proteomic analysis of protein sulfenylation.

Detailed Experimental Protocol: In situ Labeling and Analysis of Protein Sulfenylation

This protocol provides a generalized procedure for the detection of sulfenylated proteins in cultured cells using a dimedone-based probe and subsequent analysis by mass spectrometry.

Materials:

-

Cell culture medium and reagents

-

DYn-2 (or other alkyne-containing dimedone probe)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Biotin-azide with a cleavable linker

-

Streptavidin agarose (B213101) beads

-

Wash buffers

-

Elution buffer

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with the stimulus of interest (e.g., growth factor, H₂O₂) or vehicle control.

-

In situ Labeling: Add DYn-2 to the cell culture medium to a final concentration of 100-200 µM and incubate for 1-2 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Digestion: Reduce disulfide bonds with TCEP and alkylate free thiols with iodoacetamide. Digest proteins into peptides using trypsin.

-

Click Chemistry: To the peptide solution, add biotin-azide, TCEP, TBTA, and CuSO₄. Incubate for 1 hour at room temperature to conjugate biotin to the DYn-2-labeled peptides.

-

Enrichment of Biotinylated Peptides: Incubate the peptide solution with streptavidin agarose beads for 2-4 hours at 4°C with rotation.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.

-

Elution: Elute the bound peptides from the beads. If a photocleavable linker was used, this can be done by UV irradiation.

-

LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

-

Data Analysis: Use appropriate software to search the MS/MS data against a protein database to identify the sulfenylated peptides and proteins. For quantitative studies, calculate the ratios of heavy to light isotope-labeled peptides.

Quantitative Analysis of Protein Sulfenylation

The application of quantitative proteomics has provided valuable insights into the dynamics of protein sulfenylation in response to various stimuli. The following tables summarize representative quantitative data from studies on protein sulfenylation.

Table 1: Quantitative Analysis of Protein S-sulfenylation in RKO cells treated with H₂O₂

| Protein | Gene | Cysteine Site | Fold Change (H₂O₂/Control) |

| Peroxiredoxin-1 | PRDX1 | Cys52 | 5.8 |

| Thioredoxin | TXN | Cys32 | 4.2 |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Cys152 | 3.5 |

| Protein disulfide-isomerase | P4HB | Cys53 | 2.9 |

| Heat shock protein 90-alpha | HSP90AA1 | Cys598 | 2.1 |

| Data are representative and compiled from typical results seen in sulfenomics studies. Actual values may vary based on experimental conditions. |

Table 2: Quantitative Analysis of Protein S-sulfenylation in A431 cells stimulated with EGF

| Protein | Gene | Cysteine Site | Fold Change (EGF/Control) |

| Epidermal growth factor receptor | EGFR | Cys797 | 3.1 |

| Protein-tyrosine phosphatase 1B | PTPN1 | Cys215 | 2.5 |

| SHP-2 | PTPN11 | Cys459 | 2.2 |

| Mitogen-activated protein kinase 1 | MAPK1 | Cys166 | 1.8 |

| AKT1 | AKT1 | Cys60 | 1.6 |

| Data are representative and compiled from typical results seen in sulfenomics studies. Actual values may vary based on experimental conditions. |

The Role of Protein Sulfenylation in Disease and as a Therapeutic Target

Given its central role in regulating cell signaling, it is not surprising that aberrant protein sulfenylation is implicated in a wide range of human diseases.[6][7][29]

-

Cancer: Increased levels of ROS and altered redox signaling are hallmarks of many cancers.[1] Sulfenylation can promote cancer progression by activating oncogenic signaling pathways, such as the EGFR pathway, and by inactivating tumor-suppressing PTPs.[1][5]

-

Neurodegenerative Diseases: Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][14] Dysregulation of protein sulfenylation can lead to protein misfolding, aggregation, and neuronal cell death.[14]

-

Cardiovascular Diseases: Protein sulfenylation is involved in various aspects of cardiovascular physiology and pathology, including thrombosis and cardiac remodeling.[6][30][31]

The enzymes and signaling pathways regulated by protein sulfenylation represent promising targets for the development of novel therapeutics. Modulating the activity of specific sulfenylated proteins could offer new strategies for treating a variety of diseases.

Future Perspectives

The field of protein sulfenylation is rapidly evolving. The continued development of more sensitive and specific chemical probes and advanced mass spectrometry techniques will enable a more comprehensive understanding of the "sulfenome" and its dynamic regulation.[1][2] Future research will likely focus on:

-

Elucidating the precise molecular mechanisms by which sulfenylation regulates protein function.

-

Identifying the full complement of sulfenylated proteins in different cell types and disease states.

-

Developing small molecule inhibitors or activators that specifically target protein sulfenylation for therapeutic purposes.

References

- 1. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical biology approaches to study protein cysteine sulfenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological chemistry and functionality of protein sulfenic acids and related thiol modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation and functions of protein sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Redox Biochemistry of Protein Sulfenylation and Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hubrecht.eu [hubrecht.eu]

- 14. mdpi.com [mdpi.com]

- 15. scb.wfu.edu [scb.wfu.edu]

- 16. Protein sulfenic acids in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity. | Semantic Scholar [semanticscholar.org]

- 19. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Specific and reversible inactivation of protein tyrosine phosphatases by hydrogen peroxide: evidence for a sulfenic acid intermediate and implications for redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protein Tyrosine Phosphatase regulation by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Irreversible oxidative post-translational modifications in heart disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cysteine Oxidation and Protein Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of cysteine oxidation, a critical post-translational modification that governs protein function and plays a pivotal role in cellular signaling, disease pathogenesis, and pharmacology. We delve into the core mechanisms, present quantitative data, detail experimental protocols, and visualize key pathways to offer a comprehensive resource for professionals in life sciences and drug development.

The Chemistry of Cysteine Oxidation: A Versatile Redox Switch

Cysteine is unique among the standard amino acids due to the nucleophilic and redox-active properties of its thiol side chain.[1][2] This reactivity allows cysteine residues to exist in various oxidation states, ranging from the reduced thiol (R-SH) to reversible states like sulfenic acid (R-SOH), and further to irreversible states like sulfinic (R-SO₂H) and sulfonic acids (R-SO₃H).[3][4][5] This spectrum of modifications acts as a molecular switch, modulating protein structure, activity, and interactions in response to the cellular redox environment.[3][6][7]

-

Reversible Oxidation: The initial two-electron oxidation of a cysteine thiol by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), forms a sulfenic acid.[8] This transient intermediate is central to redox signaling, as it can be readily reduced back to a thiol or form disulfide bonds with other thiols.[6][9]

-

Irreversible Oxidation: Under conditions of significant oxidative stress, sulfenic acid can be further oxidized to sulfinic and sulfonic acids.[4][5][10] These higher oxidation states are generally considered irreversible and can serve as markers of oxidative damage, often leading to a permanent loss of protein function.[5][10][11]

The dynamic interplay between these oxidation states is fundamental to cellular homeostasis and signaling.[3]

The Keap1-Nrf2 Pathway: A Paradigm of Cysteine-Based Redox Sensing

A quintessential example of cysteine oxidation's role in cellular regulation is the Keap1-Nrf2 signaling pathway, the master regulator of the antioxidant response.[12][13]

Under normal, unstressed conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as an adaptor for a Cul3-based E3 ubiquitin ligase, targeting the transcription factor Nrf2 for continuous ubiquitination and proteasomal degradation. This keeps the antioxidant response at a basal level.

Upon exposure to oxidative or electrophilic stress, specific "sensor" cysteine residues within Keap1 become modified.[12][13][14] Human Keap1 is rich in cysteines (27 residues), with Cys151, Cys273, and Cys288 being particularly critical for its regulatory function.[12][14] Oxidation of these residues induces a conformational change in Keap1 that disrupts its ability to ubiquitinate Nrf2.[12][15] This allows newly synthesized Nrf2 to escape degradation, accumulate, and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes, initiating a powerful antioxidant and detoxification program.

Figure 1. The Keap1-Nrf2 signaling pathway under basal and oxidative stress conditions.

Quantitative Data in Cysteine Oxidation

The study of cysteine oxidation relies heavily on quantitative mass spectrometry to determine the stoichiometry and site-specificity of modifications. Various proteomic techniques are employed to measure the percentage of oxidation at specific cysteine sites under different cellular conditions.

| Protein | Cysteine Residue | Organism/Cell Line | Condition | % Oxidation / Fold Change | Analytical Method |

| Keap1 | Cys151 | Human (HEK293) | Sulforaphane (inducer) treatment | Significant increase in modification | Biotin-maleimide capture / LC-MS/MS |

| Peroxiredoxin-5 | Multiple Cys | Rat Heart | Ischemia/Reperfusion | >50% increase in reversible oxidation | Redox Proteomics / PRM-MS[16] |

| GAPDH | Cys152 | Rat Heart | Ischemia/Reperfusion | Irreversibly oxidized | Redox Proteomics / PRM-MS[16] |

| Various | Global Profile | Arabidopsis thaliana | Seedlings (steady-state) | Average 18% oxidation | CysQuant (iodoacetamide labeling) / DIA-MS[17][18] |

| Various | Global Profile | Human (HT29) | Steady-state | Wide range (0-100%) across 641 Cys sites | ICAT-based proteomics[19] |

This table is a representative summary. Actual values can vary significantly based on experimental conditions, cell type, and stressor dosage.

Experimental Protocols for Cysteine Oxidation Analysis

Detecting the transient sulfenic acid modification is technically challenging due to its reactivity.[4] Dimedone-based chemical probes are highly specific reagents that covalently trap sulfenic acids, allowing for their detection and enrichment.[20][21][22]

Protocol: Detection of Protein Sulfenic Acids using a Biotinylated Dimedone Probe (DCP-Bio1)

This protocol outlines the general steps for labeling, enriching, and identifying proteins with sulfenic acid modifications from cell lysates.

1. Cell Culture and Treatment:

-

Culture cells of interest to desired confluency.

-

Treat cells with an oxidizing agent (e.g., 100 µM H₂O₂) or a relevant stimulus for a specified time to induce sulfenic acid formation. Include an untreated control.

2. Cell Lysis and Probe Labeling:

-

Wash cells with ice-cold PBS containing 50 mM N-ethylmaleimide (NEM) to block free, reduced thiols and prevent post-lysis oxidation artifacts.

-

Lyse cells in a buffer containing a detergent (e.g., Triton X-100), protease inhibitors, and 1 mM DCP-Bio1 probe.

-

Incubate the lysate for 1-2 hours at 37°C to allow the probe to react specifically with sulfenic acids.[23]

3. Enrichment of Biotinylated Proteins:

-

Remove excess, unreacted probe via acetone (B3395972) precipitation or a desalting column.

-

Resuspend the protein pellet in a buffer compatible with streptavidin affinity capture (e.g., RIPA buffer).

-

Add high-affinity streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the DCP-Bio1-labeled proteins.[21]

4. Washing and Elution:

-

Wash the beads extensively with high-salt and low-salt buffers to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol.

5. Analysis:

-

Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against a specific protein of interest to confirm its sulfenylation.

-

Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the full spectrum of sulfenic acid-modified proteins in the sample.[20][24]

Figure 2. Workflow for the detection of sulfenic acid-modified proteins.

Implications for Drug Development

Understanding cysteine oxidation is critical for modern drug discovery.[3]

-

Covalent Inhibitors: Many drugs are designed as "covalent warheads" that specifically and irreversibly bind to cysteine residues in the active sites of target proteins, such as kinases.[1][2][25] This strategy can lead to high potency and a long duration of action.[1]

-

Targeting Redox Pathways: The Keap1-Nrf2 pathway is a major target for therapeutic intervention in diseases characterized by oxidative stress, such as neurodegenerative disorders and cancer. Activators of Nrf2 (e.g., dimethyl fumarate) are used clinically to bolster cellular antioxidant defenses.

-

Pharmacology and Off-Target Effects: The redox state of a target protein can influence drug binding and efficacy.[3] Furthermore, drug-induced oxidative stress can lead to off-target cysteine modifications, contributing to toxicity. Therefore, assessing the impact of drug candidates on the cysteine redox proteome is an important aspect of preclinical safety evaluation.

References

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology [frontiersin.org]

- 4. Proteome-wide detection and quantitative analysis of irreversible cysteine oxidation using long column UPLC-pSRM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orchestrating Redox Signaling Networks Through Regulatory Cysteine Switches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. portlandpress.com [portlandpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Global Profile of Reversible and Irreversible Cysteine Redox Post-Translational Modifications During Myocardial Ischemia/Reperfusion Injury and Antioxidant Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Protein Cysteines Map to Functional Networks According to Steady-state Level of Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scb.wfu.edu [scb.wfu.edu]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. Proteome-wide detection and quantitative analysis of irreversible cysteine oxidation using long column UPLC-pSRM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

DCP-Rho1: A Technical Guide for Visualizing Protein Oxidation in Research and Drug Development

An in-depth guide for researchers, scientists, and drug development professionals on the application of DCP-Rho1, a fluorescent probe for the detection of protein sulfenylation.

Introduction: The Significance of Protein Oxidation and its Detection

Protein oxidation, a post-translational modification, plays a crucial role in a myriad of cellular processes, ranging from physiological signal transduction to the pathogenesis of various diseases.[1] One of the key oxidative modifications is the formation of sulfenic acid (-SOH) on cysteine residues, a transient and highly reactive intermediate.[2] This modification can act as a molecular switch, modulating protein function and initiating downstream signaling events.[2] Given its transient nature, the detection and quantification of protein sulfenylation in living systems have been a significant challenge. This compound has emerged as a powerful tool to address this challenge, offering a fluorescent readout of protein sulfenylation in real-time and with spatial resolution.[2][3] This guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and its application in studying signaling pathways and its potential in drug discovery.

This compound: Chemical Properties and Mechanism of Action

This compound is a fluorescent probe specifically designed to detect sulfenic acid-containing proteins. It consists of a rhodamine fluorophore coupled to a dimedone reactive group. The dimedone moiety selectively reacts with the sulfenic acid on cysteine residues to form a stable thioether bond. This covalent modification leads to the accumulation of the fluorescent probe at the site of protein oxidation, allowing for visualization and quantification.

Table 1: Chemical and Spectral Properties of this compound

| Property | Value |

| Molecular Formula | C₄₂H₅₁N₄O₆⁺ |

| Appearance | Red solid |

| Excitation Maximum | ~562 nm |

| Emission Maximum | ~581 nm |

| Reactive Group | Dimedone |

| Target Modification | Protein Sulfenic Acid (-SOH) |

Data compiled from publicly available information.

The reaction of this compound with sulfenic acid is highly specific, enabling the detection of this particular oxidative modification amidst a complex cellular environment. The brightness and photostability of the rhodamine fluorophore make it well-suited for various fluorescence microscopy applications.

Experimental Protocols

In Situ Labeling of Sulfenylated Proteins in Live Cells

This protocol describes the general procedure for labeling protein sulfenic acids in live cells using this compound. Optimization of probe concentration and incubation time may be necessary depending on the cell type and experimental conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium appropriate for the cell line of interest

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured on a suitable imaging dish or plate

-

Fluorescence microscope

Protocol:

-

Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.

-

Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and culture them to the desired confluency (typically 60-90%).

-

Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 10-100 µM is recommended, but should be optimized for each cell type to minimize potential toxicity and background fluorescence.

-

Cell Labeling:

-

Remove the existing cell culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound-containing labeling medium to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Induce Oxidative Stress (Optional): If studying induced protein oxidation, the stimulant of interest (e.g., H₂O₂, growth factors) can be added during the this compound incubation period.

-

Wash:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed PBS to remove excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation: ~560 nm, Emission: ~580 nm).

-

Image Acquisition and Analysis

Proper image acquisition and analysis are critical for obtaining reliable and quantifiable data.

Microscopy Settings:

-

Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.

-

Excitation and Emission Filters: Use a filter set appropriate for rhodamine (e.g., TRITC or Texas Red filter set).

-

Exposure Time: Minimize exposure time to reduce phototoxicity and photobleaching. Start with a low exposure and increase as needed to obtain a good signal-to-noise ratio.

-

Laser Power (for confocal microscopy): Use the lowest laser power necessary to obtain a clear signal.

Quantitative Analysis:

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images. This may include background subtraction and cell segmentation.[4]

-

Fluorescence Intensity Measurement:

-

Define regions of interest (ROIs) corresponding to individual cells or subcellular compartments.

-

Measure the mean or integrated fluorescence intensity within each ROI.

-

-

Data Normalization: Normalize the fluorescence intensity data to a control group or a housekeeping fluorescent signal if applicable.

-

Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed changes in fluorescence intensity.

Application in Signaling Pathway Analysis: The LPA Signaling Pathway

This compound has been instrumental in elucidating the role of protein oxidation in various signaling pathways. A prominent example is the lysophosphatidic acid (LPA) signaling pathway. LPA, a bioactive lipid, activates G protein-coupled receptors (GPCRs) to initiate a cascade of downstream events, including the production of reactive oxygen species (ROS).[5][6]

This compound has been used to visualize the LPA-induced formation of sulfenic acids on proteins, demonstrating that LPA receptor activation leads to localized protein oxidation.[3] This process is often mediated by NADPH oxidases, which produce superoxide (B77818) that is subsequently converted to hydrogen peroxide (H₂O₂). H₂O₂ then oxidizes specific cysteine residues on target proteins, modulating their activity and propagating the signal.

Below is a diagram illustrating the key steps in the LPA-induced protein oxidation pathway that can be visualized using this compound.

References

- 1. [PDF] Free radical biology and medicine: it's a gas, man! | Semantic Scholar [semanticscholar.org]

- 2. Using this compound as a fluorescent probe to visualize sulfenic acid-containing proteins in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Analysis of Dynamic Association in Live Biological Fluorescent Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to the Discovery and Application of Dimedone-Based Probes in Redox Biology and Drug Development

Abstract

The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that regulates protein function in a myriad of cellular processes, from signal transduction to antioxidant defense. The transient and reactive nature of sulfenic acid, however, has historically posed a significant challenge to its detection and characterization. The advent of dimedone-based chemical probes has revolutionized the study of protein sulfenylation, providing a powerful toolkit for researchers to trap, identify, and quantify this elusive modification. This technical guide provides an in-depth exploration of the discovery, development, and application of dimedone-based probes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these tools to unravel the complexities of redox signaling and to identify novel therapeutic targets.

Introduction: The Significance of Cysteine Sulfenylation

Reactive oxygen species (ROS) are no longer viewed solely as detrimental byproducts of metabolism but are now recognized as key signaling molecules.[1][2][3] A primary mechanism through which ROS exert their signaling effects is the reversible oxidation of cysteine thiols to sulfenic acids (Cys-SOH).[1][2][3][4] This modification can alter a protein's structure, activity, and interaction with other molecules, thereby modulating a wide range of signaling pathways.[1][2][3] The formation of sulfenic acid is a transient event; the modified cysteine can be readily reduced back to a thiol or further oxidized to sulfinic and sulfonic acids.[1][5] This fleeting existence necessitates specialized chemical tools for its detection and study.

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) emerged as a foundational tool for this purpose. Its utility stems from the nucleophilic nature of its C4 carbon, which selectively and covalently reacts with the electrophilic sulfur atom of sulfenic acid to form a stable thioether adduct.[6] This specific trapping mechanism has been the cornerstone for the development of a diverse array of dimedone-based probes.

The Chemistry of Detection: Mechanism of Action

The core principle behind dimedone-based probes is the specific and irreversible trapping of sulfenic acid. The reaction proceeds via a Michael-type addition of the enolate form of dimedone to the sulfenic acid. This forms a stable carbon-sulfur bond, effectively "tagging" the protein that was transiently sulfenylated.

The selectivity of dimedone for sulfenic acid over other cysteine modifications, such as S-nitrosation, sulfinic acid, and sulfonic acid, has been well-documented.[7][8] This high degree of specificity is crucial for accurately profiling protein sulfenylation in complex biological systems.

The Dimedone-Based Probe Toolkit: A Comparative Overview

Since the initial discovery, the dimedone scaffold has been functionalized with various reporter tags to facilitate the detection and analysis of sulfenylated proteins. The choice of probe depends on the specific experimental application.

| Probe Name | Reporter Tag | Key Features & Applications |

| Dimedone | None | The foundational molecule. Used in initial studies and as a negative control.[6] |

| DCP-Bio1 | Biotin | Enables affinity purification of sulfenylated proteins using streptavidin-based resins for subsequent identification by mass spectrometry or analysis by Western blot.[1][3][9] |

| DCP-FL1, DCP-FL2 | Fluorescein | Allows for in-gel fluorescence visualization of sulfenylated proteins.[10] |

| DCP-Rho1, DCP-Rho2 | Rhodamine | Provides an alternative fluorescent tag with different spectral properties for multiplexing experiments. |

| DAz Probes | Azide | Designed for bioorthogonal "click" chemistry reactions, allowing for the attachment of a wide range of reporter tags post-labeling. |

| DYn Probes | Alkyne | A complementary probe to DAz for click chemistry applications. DYn-2 has shown enhanced cell permeability and reactivity.[11][12] |

Quantitative Insights: Reactivity and Selectivity

The efficacy of dimedone-based probes is underpinned by their kinetic and selectivity profiles. While highly selective, a limitation of the original dimedone scaffold is its relatively slow reaction rate compared to other cellular reactions involving sulfenic acid.[1]

| Parameter | Value | Reference |

| Second-Order Rate Constant (Dimedone with model sulfenic acid) | 11.8 M⁻¹ s⁻¹ | [1][13] |

| Incorporation Rate of DCP-Bio1 into Papain | 1.65 min⁻¹ | [8] |

| Incorporation Rate of DCP-Bio1 into fRMsr | 0.13 min⁻¹ | [8] |

| Incorporation Rate of DCP-Bio1 into AhpC | 0.003 min⁻¹ | [8] |

The development of newer generation probes, such as those based on bicyclo[6.1.0]nonyne (BCN), has addressed the issue of slow kinetics, with reaction rates over 100 times faster than dimedone-based probes.[14] However, dimedone probes remain widely used due to their well-characterized specificity.

Experimental Protocols: A Step-by-Step Guide

Labeling of Sulfenylated Proteins in Cultured Cells with DCP-Bio1

This protocol describes the in-cell labeling of sulfenylated proteins using the biotin-tagged probe, DCP-Bio1.

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the stimulus of interest (e.g., growth factors, oxidants) to induce protein sulfenylation.

-

Probe Incubation: Add DCP-Bio1 to the cell culture medium to a final concentration of 1 mM. Incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS to remove excess probe. Lyse the cells in a buffer containing 1 mM DCP-Bio1, protease and phosphatase inhibitors, and agents to prevent post-lysis oxidation, such as catalase and N-ethylmaleimide (NEM).[8][9]

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

Affinity Purification of Biotinylated Proteins

This protocol details the enrichment of DCP-Bio1-labeled proteins using streptavidin-agarose beads.

-

Bead Preparation: Wash streptavidin-agarose beads with the lysis buffer to equilibrate them.

-

Incubation: Add the cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash them extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series includes buffers with high salt, urea, and detergents.[1][3] A final wash with a buffer containing DTT can be included to remove proteins disulfide-bonded to the captured proteins.[1][2][3]

-

Elution: Elute the bound proteins from the beads. For subsequent analysis by SDS-PAGE and Western blotting, elution can be achieved by boiling the beads in SDS-PAGE sample buffer.[15]

In-Gel Fluorescence Detection of Sulfenylated Proteins

This protocol is for the visualization of proteins labeled with fluorescent dimedone-based probes.

-

Labeling and Lysis: Follow the procedure for cell labeling as described in section 5.1, using a fluorescent dimedone probe (e.g., DCP-FL1).

-

SDS-PAGE: Separate the labeled proteins by SDS-PAGE. It is important not to boil the samples before loading, as this can quench the fluorescence of some dyes.[16]

-

Fluorescence Imaging: Visualize the fluorescently labeled proteins in the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Total Protein Staining: After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize the entire protein profile.

Mass Spectrometry Analysis of Sulfenylated Proteins

This protocol outlines the general workflow for identifying sulfenylated proteins and their sites of modification using mass spectrometry.

-

Affinity Purification: Enrich for sulfenylated proteins using DCP-Bio1 and streptavidin beads as described in section 5.2.

-

On-Bead Digestion: Perform in-solution or on-bead digestion of the captured proteins with a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS data against a protein database to identify the proteins and the specific cysteine residues that were modified with the dimedone probe. The mass of the dimedone adduct will result in a specific mass shift on the modified cysteine residue.

Visualizing the Impact: Signaling Pathways and Workflows

Dimedone-based probes have been instrumental in elucidating the role of sulfenylation in various signaling pathways. The following diagrams, generated using the DOT language, illustrate key examples.

Caption: EGFR signaling pathway illustrating ligand-induced H2O2 production and subsequent sulfenylation of EGFR at Cys797, which enhances its kinase activity. Dimedone-based probes can trap this transient modification.

Caption: The Nrf2 antioxidant response pathway. Oxidative stress leads to the sulfenylation of Keap1, disrupting its interaction with Nrf2 and allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.

Caption: A generalized experimental workflow for the identification of sulfenylated proteins using a biotinylated dimedone-based probe.

Applications in Drug Discovery and Development

The ability to profile protein sulfenylation has significant implications for drug discovery.

-

Target Identification and Validation: By identifying proteins that are sulfenylated in disease states, researchers can uncover novel therapeutic targets. For example, the aberrant sulfenylation of signaling proteins in cancer can highlight new avenues for intervention.[5][11]

-

Mechanism of Action Studies: Dimedone-based probes can be used to investigate whether a drug candidate exerts its effects by modulating redox signaling pathways.

-

Biomarker Discovery: Patterns of protein sulfenylation may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.

Future Directions

The field of redox biology continues to expand, and with it, the need for more sophisticated chemical probes. Future developments in dimedone-based probe technology will likely focus on:

-

Improved Kinetics and Cell Permeability: Enhancing the reaction rate and the ability of probes to enter cells will allow for the capture of more transient sulfenylation events with greater temporal resolution.

-

Multiplexing Capabilities: The development of probes with distinct reporter tags will enable the simultaneous monitoring of multiple post-translational modifications.

-

Reversible Probes: The creation of probes that can be cleaved from the sulfenylated protein under specific conditions would allow for the isolation and further functional characterization of the target proteins.

Conclusion

Dimedone-based probes have been transformative in the study of protein sulfenylation, enabling researchers to shed light on the intricate roles of redox signaling in health and disease. This technical guide has provided a comprehensive overview of the discovery, mechanism, and application of these invaluable tools. As our understanding of the "sulfenylome" deepens, the continued innovation and application of these probes will undoubtedly pave the way for new discoveries and therapeutic strategies.

References

- 1. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02569A [pubs.rsc.org]

- 2. Regulation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Redox Biochemistry of Protein Sulfenylation and Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scb.wfu.edu [scb.wfu.edu]

- 10. scb.wfu.edu [scb.wfu.edu]

- 11. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of sulfenylation patterns in trophozoite stage Plasmodium falciparum using a non-dimedone based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Principles of In Situ Detection of Protein Sulfenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for the in situ detection of protein sulfenylation, a critical, reversible post-translational modification involved in redox signaling and cellular regulation. Understanding the dynamics of protein sulfenylation (the oxidation of cysteine thiols to sulfenic acids, Cys-SOH) is paramount for elucidating disease mechanisms and developing novel therapeutic strategies. This document details the leading chemical and genetic strategies for trapping and identifying this transient modification within the complex cellular environment.

Core Principles of Detection

The primary challenge in detecting protein sulfenylation is the inherent instability and high reactivity of the sulfenic acid moiety.[1][2][3][4] In situ detection methods, therefore, rely on trapping this transient intermediate with specialized probes that form a stable, covalent bond with the sulfenic acid. These methods can be broadly categorized into two main approaches: chemoselective probes and genetically encoded biosensors.

Chemoselective Probes: These are small molecules designed to permeate living cells and react specifically with sulfenic acids over other cysteine oxidation states.[2][5] The most widely used probes are based on the β-dicarbonyl compound, dimedone, and its analogues.[1][6][7][8] These probes contain a reactive methylene (B1212753) group that undergoes a condensation reaction with the sulfenic acid to form a stable thioether linkage.[5] Modern probes are often functionalized with reporter tags, such as biotin (B1667282) or fluorescent dyes, or with bio-orthogonal handles (e.g., alkynes or azides) for subsequent detection, enrichment, and identification via mass spectrometry.[1][7][9][10]

Genetically Encoded Biosensors: This approach utilizes a genetically expressed protein probe that can react with and trap sulfenylated proteins within the cell.[11][12] A key example is based on the yeast transcription factor Yap1, which forms a mixed disulfide bond with sulfenylated proteins.[11][12] This method offers the advantage of being non-invasive and can be targeted to specific cellular compartments.

Key Methodologies for In Situ Detection

Dimedone-Based Chemical Probes

Dimedone and its derivatives are the cornerstone of sulfenic acid detection.[3][6][13] These reagents are cell-permeable and selectively label sulfenic acids, enabling their stabilization for downstream analysis.[14][15]

Workflow for Dimedone-Based Probes:

The general workflow involves treating intact cells with a dimedone-based probe, followed by cell lysis, and then detection or enrichment of the labeled proteins. Probes like DYn-2, an alkyne-functionalized dimedone analog, are widely used for "click chemistry" applications.[1][3][4][9][10]

Experimental Protocol: In Situ Labeling with DYn-2 and Click Chemistry

This protocol is adapted from established chemoproteomic workflows.[1][9][10][16]

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. If studying induced sulfenylation, treat cells with the desired stimulus (e.g., H₂O₂ or growth factors).

-

In Situ Labeling: Add the alkyne-containing dimedone probe, DYn-2, to the cell culture medium at a final concentration of 100-500 µM. Incubate for 1-2 hours at 37°C.

-

Cell Lysis: Wash cells with PBS and lyse in a buffer containing 1% SDS and protease inhibitors.

-

Click Chemistry (CuAAC): To the cell lysate, add the following reagents in order: azide-biotin (100 µM), a copper(I) ligand like TBTA (100 µM), freshly prepared sodium ascorbate (B8700270) (1 mM), and copper(II) sulfate (B86663) (1 mM). Incubate for 1 hour at room temperature.

-

Protein Precipitation: Precipitate the biotin-tagged proteins using a chloroform/methanol extraction to remove excess reagents.

-

Enrichment (for Mass Spectrometry):

-

Resuspend the protein pellet in a buffer compatible with trypsin digestion (e.g., 8 M urea).

-

Reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide.

-

Digest proteins with trypsin overnight.

-

Enrich biotinylated peptides using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the peptides for LC-MS/MS analysis.

-

-

Detection (for Western Blot):

-

Resolve the biotin-tagged proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose membrane.

-

Block the membrane and probe with streptavidin-HRP or a fluorescently labeled streptavidin.

-

Detect using an appropriate substrate or imaging system.

-

Antibody-Based Detection

This method utilizes antibodies that specifically recognize the dimedone-cysteine adduct.[14] It provides a straightforward approach for detecting total protein sulfenylation levels by Western blot.

Experimental Protocol: Immunoblotting for Sulfenylated Proteins

This protocol is based on methods for detecting total protein sulfenylation.[14][15]

-

Cell Culture and Treatment: Grow and treat cells as described in the previous protocol.

-

Dimedone Labeling: Label sulfenic acids by incubating cells with 5 mM dimedone in serum-free media for 1 hour at 37°C.[14]

-

Lysis: Wash cells with PBS and lyse in a strong lysis buffer containing protease inhibitors.[15]

-

SDS-PAGE and Western Blot:

-

Determine and normalize protein concentrations.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with an anti-dimedone primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Genetically Encoded Biosensor (YAP1C)

This technique employs a modified version of the Saccharomyces cerevisiae Yap1 transcription factor (YAP1C) as a molecular trap.[11][12] The redox-active Cys598 of YAP1C nucleophilically attacks a protein sulfenic acid, forming a stable mixed disulfide bond.[11] The YAP1C probe is typically tagged (e.g., with IgG binding domains) to facilitate affinity purification of the trapped proteins.

Experimental Protocol: Trapping and Identification with YAP1C

This protocol is a generalized workflow based on the principles described for the YAP1C probe.[11]

-

Transgenesis: Stably express the tagged YAP1C probe in the cell line or organism of interest.

-

Cell Culture and Induction of Oxidative Stress: Culture the transgenic cells and treat with an oxidant if desired to induce protein sulfenylation.

-

Protein Extraction: Harvest cells and perform protein extraction under non-reducing conditions to preserve the disulfide bonds.

-

Affinity Purification: Incubate the total protein extract with beads suitable for the tag on the YAP1C probe (e.g., IgG-Sepharose).

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the YAP1C-target protein complexes.

-

Sample Preparation for Mass Spectrometry:

-

Eluted proteins can be run on an SDS-PAGE gel, and bands corresponding to the complexes can be excised and subjected to in-gel tryptic digestion.

-

Alternatively, on-bead digestion can be performed.

-

-

LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify the proteins that were trapped by the YAP1C probe.

Quantitative Analysis of Protein Sulfenylation

Quantifying the dynamic changes in protein sulfenylation is crucial for understanding redox signaling. Several strategies have been developed for this purpose, primarily using stable isotope labeling with chemoselective probes.

Quantitative Chemoproteomic Strategies:

| Strategy | Description | Probe(s) Used | Key Features | References |

| Isotope-Coded Dimedone Probes | Cells are treated with light (d₀) or heavy (d₆) versions of an alkyne-containing dimedone probe (e.g., DAz-2) under different conditions (e.g., control vs. stimulated).[17] | d₀-DAz-2 and d₆-DAz-2 | Allows for ratiometric quantification of sulfenylation changes between two cellular states at the peptide level.[17] | [18],[17] |

| Stable Isotope Dimedone Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled with light or heavy amino acids. Both populations are then treated with the same dimedone probe. | DYn-2 or other dimedone probes | Provides a robust method for quantifying changes in protein expression and sulfenylation simultaneously. | [1] |

| Isobaric Tagging | After enrichment of sulfenylated peptides, they are labeled with isobaric tags (e.g., TMT or iTRAQ). | Any dimedone probe with a bio-orthogonal handle | Allows for multiplexed quantification of sulfenylation across multiple samples in a single MS run. | [9] |

Workflow for Quantitative Sulfenylome Analysis:

Conclusion

The in situ detection of protein sulfenylation has been revolutionized by the development of sophisticated chemical probes and genetically encoded biosensors. These tools, combined with advanced mass spectrometry-based proteomic techniques, now permit the global and site-specific identification and quantification of this elusive modification in living systems.[1][2][9][10][16] The methodologies outlined in this guide provide a robust framework for researchers to investigate the role of sulfenylation in cellular signaling, oxidative stress, and disease, ultimately paving the way for the development of novel redox-based therapeutics.

References

- 1. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]

- 10. Global, in situ, site-specific analysis of protein S-sulfenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Identification of Sulfenylated Cysteines in Arabidopsis thaliana Proteins Using a Disulfide-Linked Peptide Reporter [frontiersin.org]

- 12. A genetically encoded probe for cysteine sulfenic acid protein modification in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]